5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
Overview
Description
5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenoxymethyl group, and a phenylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of phenoxymethyl chloride with 4-phenylpiperidine to form an intermediate, which is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired oxadiazole-thione compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenoxymethyl and phenylpiperidinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione exerts its effects is complex and involves multiple molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpiperidinyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine: This compound shares the phenylpiperidinyl moiety but lacks the oxadiazole-thione structure.
2-Methyl-4-phenylpiperidin-4-ol: Another related compound with a phenylpiperidinyl group but different functional groups.
Uniqueness
The uniqueness of 5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione lies in its combination of the oxadiazole ring and the phenylpiperidinyl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(phenoxymethyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c27-21-24(22-20(26-21)15-25-19-9-5-2-6-10-19)16-23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1-10,18H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVDLIEYRDSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C(=S)OC(=N3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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